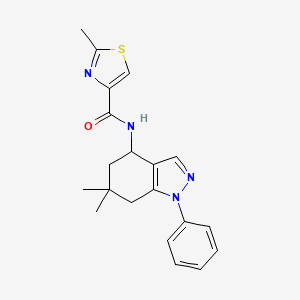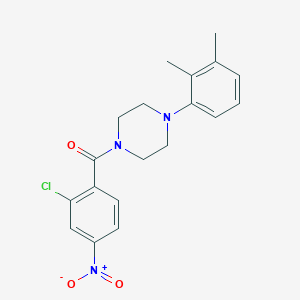
2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione), also known as BisBis, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BisBis is a member of the isoindoline family and has been found to have several potential applications in various fields of research, including materials science, medicinal chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have several biochemical and physiological effects. In vitro studies have shown that 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Additionally, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines and prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) is its excellent charge transport properties, making it a potential candidate for use in electronic devices. Additionally, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have anticancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
One of the main limitations of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) is its low yield during synthesis. Additionally, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several potential future directions for research on 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione). One area of research is in the development of new organic semiconductors based on 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione). Additionally, more research is needed to fully understand the mechanism of action of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) and its potential applications in medicinal chemistry.
Another area of research is in the development of new synthetic methods for the production of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione). Currently, the yield of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) during synthesis is relatively low, and more efficient methods of production would be beneficial.
Conclusion:
In conclusion, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) is a synthetic compound with several potential applications in scientific research. 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has excellent charge transport properties, making it a potential candidate for use in electronic devices. Additionally, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have anticancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, more research is needed to fully understand the properties and potential applications of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione).
Méthodes De Synthèse
The synthesis of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) involves the reaction of 1,2,4,5-tetraaminobenzene with maleic anhydride in the presence of a base catalyst. The reaction proceeds through a Diels-Alder reaction, followed by a cyclization process to form the final product. The yield of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) is typically around 50%, and the compound can be purified using column chromatography.
Applications De Recherche Scientifique
2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has several potential applications in scientific research. One of the most promising areas of research is in the development of organic semiconductors. 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have excellent charge transport properties, making it a potential candidate for use in electronic devices such as solar cells and field-effect transistors.
Another area of research where 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has shown promise is in medicinal chemistry. 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have anticancer properties, and several studies have shown that it can inhibit the growth of cancer cells in vitro. Additionally, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Propriétés
IUPAC Name |
2-[(E)-4-(1,3-dioxoisoindol-2-yl)but-2-enyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-17-13-7-1-2-8-14(13)18(24)21(17)11-5-6-12-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-10H,11-12H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWMZOCQKSFBNO-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C/CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-fluorobenzyl)-3-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6044178.png)

![2-[2-amino-1-(4-ethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-4(3H)-quinazolinone](/img/structure/B6044199.png)
![2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6044206.png)

![{1-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6044215.png)
![N-(2,4-dimethylphenyl)-2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6044233.png)


![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6044253.png)
![2-(2-chlorophenyl)-4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6044257.png)
![ethyl (2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate](/img/structure/B6044267.png)

